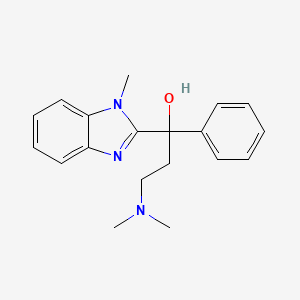![molecular formula C22H14N2S B6055441 3-(3-pyridinyl)-1-(2-thienyl)benzo[f]quinoline](/img/structure/B6055441.png)
3-(3-pyridinyl)-1-(2-thienyl)benzo[f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-pyridinyl)-1-(2-thienyl)benzo[f]quinoline, commonly known as PTBQ, is a heterocyclic compound that belongs to the class of benzoquinolines. This compound has attracted significant attention in the scientific community due to its potential pharmaceutical applications. PTBQ is synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of PTBQ is largely unknown. However, it has been suggested that PTBQ exerts its biological effects by binding to specific receptors or enzymes in the body. For example, PTBQ has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects
PTBQ has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. PTBQ has also been shown to exhibit antifungal and antiviral activities by disrupting the cell membrane of fungi and viruses. Additionally, PTBQ has been shown to exhibit antioxidant and anti-inflammatory properties by scavenging free radicals and reducing inflammation.
実験室実験の利点と制限
PTBQ has several advantages for lab experiments. It is relatively easy to synthesize using various methods, and it exhibits a range of biological activities that can be studied. However, PTBQ also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, PTBQ can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
For the study of PTBQ include investigating its potential as a treatment for neurodegenerative diseases and improving its solubility and cytotoxicity.
合成法
PTBQ can be synthesized using various methods, including the Povarov reaction, the Suzuki-Miyaura coupling reaction, and the Sonogashira coupling reaction. The Povarov reaction involves the condensation of an aryl aldehyde, an aniline, and an alkene in the presence of an acid catalyst to form PTBQ. The Suzuki-Miyaura coupling reaction involves the coupling of an arylboronic acid and an aryl halide in the presence of a palladium catalyst to form PTBQ. The Sonogashira coupling reaction involves the coupling of an aryl halide and an alkyne in the presence of a palladium catalyst to form PTBQ.
科学的研究の応用
PTBQ has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit anticancer, antifungal, and antiviral activities. PTBQ has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, PTBQ has been shown to exhibit antioxidant and anti-inflammatory properties.
特性
IUPAC Name |
3-pyridin-3-yl-1-thiophen-2-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2S/c1-2-7-17-15(5-1)9-10-19-22(17)18(21-8-4-12-25-21)13-20(24-19)16-6-3-11-23-14-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCJECRNKJRMCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CN=CC=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Thiophen-2-YL)benzo[F]quinolin-3-YL]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6055360.png)
![1-(4-ethyl-1-piperazinyl)-3-{4-[(isobutylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6055372.png)
![N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide](/img/structure/B6055379.png)

![1-[4-(methylthio)benzyl]-3-piperidinecarboxamide](/img/structure/B6055385.png)
![N-(3-methoxybenzyl)-3-(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)propanamide](/img/structure/B6055390.png)


![3-(3-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B6055420.png)
![N'-(2-hydroxy-4-methylbenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6055425.png)

![1-[2-({4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}amino)ethyl]-2-piperidinone](/img/structure/B6055451.png)

![1-(diethylamino)-3-[2-methoxy-5-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6055459.png)